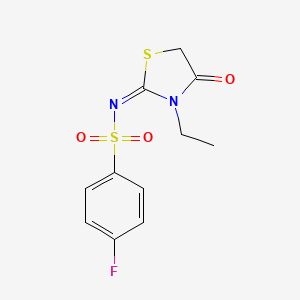

(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide

Description

(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide is a fluorinated sulfonamide derivative featuring a thiazolidinone ring system. The compound integrates a 4-fluorobenzenesulfonamide moiety, a common pharmacophore in drug discovery due to its ability to enhance bioavailability and target specificity .

Properties

IUPAC Name |

(NE)-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O3S2/c1-2-14-10(15)7-18-11(14)13-19(16,17)9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVYABZDAIQHHP-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CSC1=NS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C(=O)CS/C1=N/S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide typically involves the condensation of 4-fluorobenzenesulfonamide with an appropriate thiazolidine derivative. The reaction is often carried out under reflux conditions in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield corresponding amines or thiols.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Building Block : The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.

-

Biology :

- Enzyme Inhibition : Studies have indicated that (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide may act as an enzyme inhibitor or receptor modulator. The specific interactions with biological targets can lead to significant biological effects, including antimicrobial and anticancer activities .

-

Medicine :

- Antimicrobial Properties : The compound has been explored for its potential antimicrobial effects against various pathogens. For instance, derivatives of related thiazolidine compounds have shown promising activity against strains like Bacillus subtilis and Aspergillus niger, indicating a potential pathway for developing new antimicrobial agents .

- Anticancer Activity : Preliminary studies suggest that the compound exhibits anticancer properties, making it a candidate for further exploration in cancer therapy. Its mechanism involves interaction with specific cellular targets that could inhibit tumor growth .

-

Industry :

- Material Development : Beyond biological applications, this compound is utilized in the development of advanced materials such as polymers and coatings, leveraging its chemical properties for industrial applications.

Case Study 1: Antimicrobial Activity

In a study published in the Chemistry & Biology Interface, derivatives similar to this compound were synthesized and evaluated for their antimicrobial activity. Compounds with nitro and amino substituents displayed significant activity against Bacillus subtilis and Aspergillus niger, highlighting the potential of thiazolidine derivatives in developing effective antimicrobial agents .

Case Study 2: Anticancer Research

Research conducted by MDPI indicated that compounds derived from thiazolidine structures showed antimitotic activity against human tumor cells. These findings suggest that this compound could be further investigated as a therapeutic agent in oncology due to its promising drug-like properties .

Mechanism of Action

The mechanism of action of (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

- The thiazolidinone ring in the target compound distinguishes it from benzothiazole () or coumarin-based analogs (). This ring system may influence conformational stability and hydrogen-bonding interactions .

- Synthesis often involves sulfonamide formation via nucleophilic substitution or cycloaddition, as seen in thiazolidinone derivatives (e.g., 1,3-dipolar cycloaddition in ) .

Physicochemical and Spectral Properties

Comparative data for melting points (mp) and spectral signatures:

Notes:

- The target compound’s hypothetical melting point aligns with coumarin-based sulfonamides (), suggesting similar crystalline packing .

- IR peaks for SO₂ (~1330–1345 cm⁻¹) and C-F (~1156 cm⁻¹) are conserved across analogs, confirming the sulfonamide and fluorophenyl motifs .

Antifungal and Antimicrobial Activity

- Coumarin Derivatives : N-(3-Ethyl-4-methyl-2-oxocoumarin-7-yl)-4-fluorobenzenesulfonamide () showed antifungal activity against Candida albicans (MIC = 8 µg/mL), comparable to fluconazole .

- Benzothiazole Derivatives : N-(4-(benzothiazole-2-yl)phenyl)-4-fluorobenzenesulfonamide () exhibited broad-spectrum antifungal activity, surpassing Chloramphenicol in some assays .

- Thiazolidinone Potential: The target compound’s thiazolidinone ring may enhance activity against resistant fungal strains, as similar structures inhibit ergosterol biosynthesis .

Central Nervous System (CNS) Targets

- LSN2424100 (): A selective orexin-2 receptor antagonist with antidepressant-like effects in rodent models (ED₅₀ = 10 mg/kg). The 4-fluorobenzenesulfonamide group contributes to blood-brain barrier penetration .

Anti-Inflammatory and Osteoclast Inhibition

- Adamantane Sulfonamide (): Demonstrated inverse agonism at cannabinoid receptor 2 (CB2) and osteoclast inhibition (IC₅₀ = 0.5 µM), suggesting utility in osteoporosis treatment .

Biological Activity

(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by data tables and relevant case studies.

Synthesis

The compound is synthesized through the condensation reaction between 4-fluorobenzenesulfonamide and a thiazolidine derivative. This process typically employs reflux conditions with bases such as sodium hydride or potassium carbonate to promote the formation of the desired product. The synthesis can be optimized for industrial applications using continuous flow reactors, which enhance yield and purity through better control of reaction parameters.

Chemical Structure

The compound features a thiazolidine ring and a sulfonamide group, which are critical for its biological activity. The presence of a fluorine atom on the benzene ring enhances its reactivity and binding affinity to biological targets due to fluorine's high electronegativity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The thiazolidine ring facilitates binding to these targets, leading to inhibition or modulation of enzymatic activity. This mechanism underlies its potential antimicrobial and anticancer properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In comparative studies, it has shown effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound also possesses anticancer properties. It has been evaluated against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results are summarized below:

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| A549 | 11.20 | 72 hours |

| MCF7 | 15.73 | 72 hours |

| HeLa | 27.66 | 72 hours |

These results indicate that this compound exhibits promising cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .

Case Studies

- Antimicrobial Evaluation : A study conducted on a series of thiazolidine derivatives reported that this compound showed superior activity against Gram-positive bacteria compared to standard antibiotics, suggesting its potential as an alternative treatment for resistant strains .

- Cytotoxicity Assessment : In another investigation focusing on lung cancer cell lines, the compound was found to induce apoptosis in A549 cells through caspase activation pathways, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.